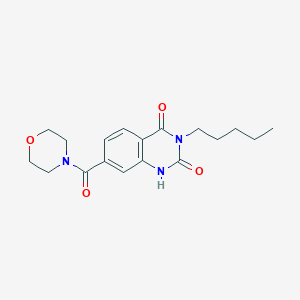

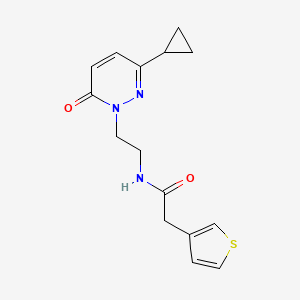

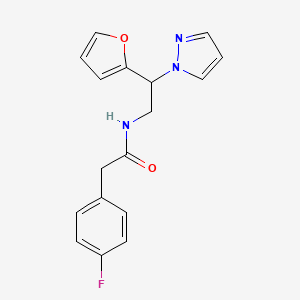

![molecular formula C20H13Cl2N3O B2796598 N-[2-(1H-苯并咪唑-2-基)苯基]-2,4-二氯苯甲酰胺 CAS No. 70372-06-4](/img/structure/B2796598.png)

N-[2-(1H-苯并咪唑-2-基)苯基]-2,4-二氯苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide” is a compound that belongs to the benzimidazole family . The benzimidazole moiety is a crucial part of many bioactive heterocyclic compounds due to their diverse biological and clinical applications . The linear formula of this compound is C20H15N3O .

Synthesis Analysis

The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis

The benzimidazole core of the molecule is planar . The molecule is stabilized by π-π interactions and hydrogen bonds . The X-ray diffraction technique is a powerful tool for determining the relative atomic positions in a molecular structure, providing precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .科学研究应用

抗菌活性

N-[2-(1H-苯并咪唑-2-基)苯基]-2,4-二氯苯甲酰胺和类似化合物表现出显著的抗菌活性。例如,苯并咪唑衍生物已被合成并测试了其对各种细菌和真菌菌株的抗菌和抗真菌活性(Desai, Bhavsar, & Baldaniya, 2009)。类似的研究表明,苯并咪唑衍生物对大肠杆菌和金黄色葡萄球菌等细菌菌株以及白色念珠菌和黑曲霉等真菌菌株表现出广谱抗菌活性(Padalkar et al., 2014)。

抗炎特性

某些苯并咪唑衍生物已显示出作为抗炎剂的潜力。一系列 N', N''-(1-(1H-苯并咪唑-2-基)-2-(4-取代苯基乙烷-1, 2-二基))取代芳香胺和酰肼被合成并评估了它们的抗炎潜力,在诱导大鼠足爪水肿的生物测定中显示出显着的活性(KunnambathKrishnakumar, Bhatb, & Umaac, 2013)。

降压活性

苯并咪唑衍生物也因其降压特性而被研究。一项研究合成并筛选了苯并咪唑衍生物的降压活性,发现其具有显着的降血压作用(Sharma, Kohli, & Sharma, 2010)。

抗癌评估

在癌症研究领域,苯并咪唑衍生物已被合成并评估其抗癌特性。例如,衍生物针对各种癌细胞系进行了测试,其中一些显示出中等活性,表明具有作为抗肿瘤药物的潜力(Salahuddin et al., 2014)。

作用机制

Target of Action

Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to interact with a broad range of targets, including enzymes, receptors, and proteins involved in various biological processes .

Mode of Action

Based on the structural similarity to imidazole and benzimidazole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby influencing the biological processes they are involved in .

Biochemical Pathways

Imidazole and benzimidazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound’s effects on these pathways can lead to downstream effects such as the modulation of cell proliferation, immune response, and microbial growth .

Pharmacokinetics

Factors such as its solubility, stability, and permeability could influence its absorption and distribution, while its metabolic stability could affect its half-life and clearance .

Result of Action

Based on the known activities of similar compounds, it can be inferred that the compound may exert anti-inflammatory, antitumor, and antimicrobial effects . These effects could result from the modulation of target activity, alteration of signaling pathways, or disruption of microbial growth .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s efficacy could be influenced by factors such as the physiological state of the cells or organisms it is acting upon, as well as the presence of other drugs or substances .

未来方向

The benzimidazole moiety is a promising pharmacophore with diverse biological and clinical applications . Future research could focus on synthesizing new benzimidazole derivatives and screening them for various biological activities. Additionally, further studies could investigate the detailed mechanisms of action of these compounds .

生化分析

Biochemical Properties

Benzimidazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Cellular Effects

Some benzimidazole derivatives have shown promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .

Molecular Mechanism

Benzimidazole derivatives have been known to interact with various biomolecules, leading to changes in gene expression and enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

Benzimidazole derivatives have been synthesized and characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Dosage Effects in Animal Models

Benzimidazole derivatives have been used in various drug therapies, indicating their potential for dosage-dependent effects .

Metabolic Pathways

Benzimidazole derivatives have been associated with various metabolic pathways due to their diverse biological activities .

Transport and Distribution

Benzimidazole derivatives are highly soluble in water and other polar solvents, suggesting potential for distribution within biological systems .

Subcellular Localization

Benzimidazole derivatives, due to their diverse biological activities, may interact with various subcellular compartments .

属性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,4-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-12-9-10-13(15(22)11-12)20(26)25-16-6-2-1-5-14(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZDMSDIQQID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

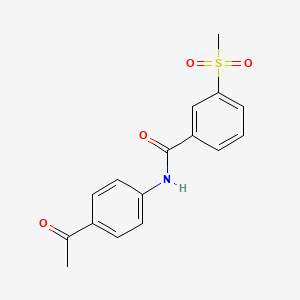

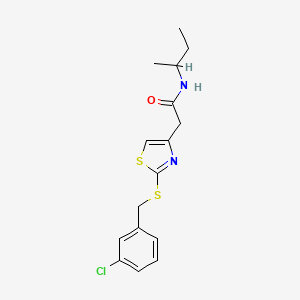

![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)

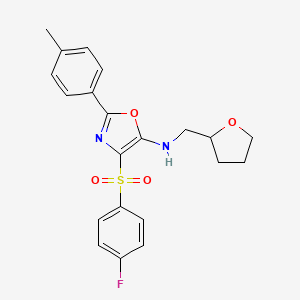

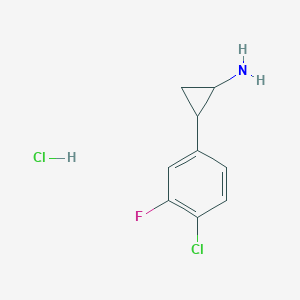

![N-(3-methoxyphenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2796520.png)

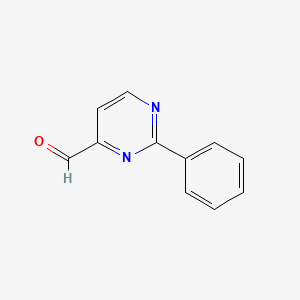

![1-benzyl-2-(2-ethylpiperidine-1-carbonyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2796532.png)

![1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one](/img/structure/B2796533.png)

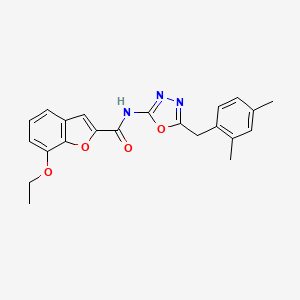

![2,6-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2796536.png)